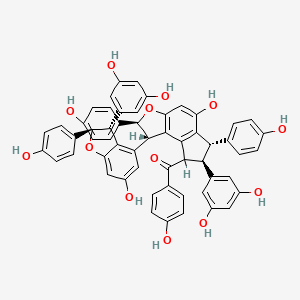

Caraganaphenol A

Description

Properties

IUPAC Name |

[(1S,2S,6S,7R)-7-(3,5-dihydroxyphenyl)-1-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-5-hydroxy-2,6-bis(4-hydroxyphenyl)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H42O13/c57-32-9-1-26(2-10-32)45-46(30-17-36(61)21-37(62)18-30)53(54(67)27-3-11-33(58)12-4-27)52-50(45)42(66)25-44-51(52)49(56(69-44)29-7-15-35(60)16-8-29)41-23-40(65)24-43-48(41)47(31-19-38(63)22-39(64)20-31)55(68-43)28-5-13-34(59)14-6-28/h1-25,45-47,49,53,55-66H/t45-,46-,47-,49+,53?,55+,56-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQYJZZWQGGEBP-MLCYKAQVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C2C(=CC4=C3C(C(O4)C5=CC=C(C=C5)O)C6=C7C(C(OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(C3=C2C(=CC4=C3[C@@H]([C@H](O4)C5=CC=C(C=C5)O)C6=C7[C@H]([C@@H](OC7=CC(=C6)O)C8=CC=C(C=C8)O)C9=CC(=CC(=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H42O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isolation of Caraganaphenol A from Caragana sinica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Caraganaphenol A, a novel resveratrol (B1683913) trimer, from the roots of Caragana sinica. This document details the experimental protocols, quantitative data, and structural elucidation of this compound, aiming to serve as a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction

Caragana sinica, a plant belonging to the Leguminosae family, has been a source of various bioactive compounds. Among these, a novel resveratrol trimer, designated as this compound, has been isolated from its roots. This compound, along with other oligostilbenes, has garnered interest due to its potential pharmacological activities. This guide focuses on the foundational work of isolating and identifying this compound.

Experimental Protocols

The isolation of this compound from the roots of Caragana sinica involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is based on established methodologies for the isolation of oligostilbenes from this plant source.

Plant Material

-

Source: The roots of Caragana sinica (Buc’hoz) Rehder were collected and authenticated.

-

Preparation: The plant material was air-dried and pulverized to a coarse powder before extraction.

Extraction and Fractionation

The powdered roots of Caragana sinica were subjected to solvent extraction to obtain a crude extract containing a mixture of phytochemicals.

-

Extraction: The dried root powder was extracted with 95% ethanol (B145695) (EtOH) at room temperature. The extraction was repeated multiple times to ensure exhaustive extraction of the plant material.

-

Concentration: The combined ethanolic extracts were concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The majority of oligostilbenes, including this compound, are expected to be enriched in the ethyl acetate fraction.

Chromatographic Isolation

The ethyl acetate fraction, being rich in phenolic compounds, was subjected to a series of chromatographic techniques to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: The dried EtOAc fraction was loaded onto a silica gel column. The column was eluted with a gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH), starting with 100% CHCl₃ and gradually increasing the polarity by adding MeOH. Fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest were further purified on a Sephadex LH-20 column, using methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound was achieved using preparative HPLC, typically on a C18 column with a mobile phase consisting of a gradient of methanol and water, to yield the pure compound.

Quantitative Data

The following tables summarize the quantitative data typically obtained during the isolation and structural elucidation of this compound.

Table 1: Extraction and Fractionation Yields

| Step | Description | Yield |

| 1 | Dried Root Powder | Starting Material |

| 2 | Crude 95% EtOH Extract | Varies |

| 3 | n-Hexane Fraction | Varies |

| 4 | Ethyl Acetate (EtOAc) Fraction | Varies |

| 5 | n-Butanol (n-BuOH) Fraction | Varies |

| 6 | Aqueous Fraction | Varies |

| 7 | Purified this compound | Varies (mg) |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR | Chemical shifts (δ) in ppm, coupling constants (J) in Hz. Aromatic and aliphatic proton signals characteristic of a resveratrol trimer structure. |

| ¹³C-NMR | Chemical shifts (δ) in ppm. Signals corresponding to aromatic, olefinic, and aliphatic carbons, consistent with the proposed structure. |

| Mass Spec. | Molecular ion peak [M+H]⁺ or [M-H]⁻ observed, confirming the molecular weight of this compound. |

| UV | Absorption maxima (λmax) characteristic of the stilbenoid chromophore. |

| IR | Absorption bands (νmax) corresponding to hydroxyl, aromatic, and other functional groups. |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit biological activities, including anti-HIV properties. The mechanism of action may involve the inhibition of key viral enzymes or interference with viral entry and replication processes. Further research is needed to fully elucidate the specific signaling pathways modulated by this compound. A hypothetical pathway of action could involve the inhibition of viral reverse transcriptase, an essential enzyme for retroviral replication.

The Biosynthesis of Caraganaphenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caraganaphenol A, a complex oligostilbene isolated from species of the Caragana genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on current scientific understanding of stilbenoid chemistry and enzymatic reactions. While the precise enzymatic steps within Caragana sinica remain to be fully elucidated, this document synthesizes information from related pathways and biomimetic synthesis studies to present a plausible route. This guide also includes proposed experimental protocols for the elucidation of this pathway and summarizes available quantitative data on related stilbenoids from Caragana species.

Introduction

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. The foundational molecule for many complex stilbenoids is resveratrol (B1683913), which is synthesized via the phenylpropanoid pathway.[1] Oligostilbenes, such as this compound, are formed through the oxidative coupling of two or more resveratrol units.[2][3] These compounds are often produced by plants in response to biotic and abiotic stresses and exhibit a wide range of biological activities.[1] Caragana sinica is a notable source of unique oligostilbenes, including this compound.[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, leading to the formation of resveratrol, which then undergoes enzymatic oligomerization.

Formation of the Resveratrol Monomer

The initial steps of the pathway leading to resveratrol are well-established and involve the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumaroyl-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene Synthase (STS): The key enzyme in stilbenoid biosynthesis, which catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form resveratrol.

Oxidative Oligomerization to this compound

The formation of this compound from resveratrol is proposed to be an oxidative coupling process. This is supported by biomimetic synthesis studies that utilize enzymes like peroxidases and chemical oxidants to generate various resveratrol oligomers. The likely enzymatic drivers for this in Caragana sinica are peroxidases and/or cytochrome P450 monooxygenases.

The proposed mechanism involves the generation of resveratrol radicals through single-electron oxidation. These radicals can then couple in various ways to form dimers, trimers, and higher-order oligomers. The specific regioselectivity and stereoselectivity of the coupling to form the unique structure of this compound would be dictated by the active site of the specific enzyme(s) in Caragana sinica.

Quantitative Data on Stilbenoids in Caragana Species

While specific quantitative data for the biosynthetic pathway of this compound is not yet available, studies have quantified the presence of other stilbenoids in Caragana sinica. This data provides a valuable context for the prevalence of these compounds within the plant.

| Compound | Plant Part | Concentration (mg/g dry weight) | Reference |

| α-viniferin | Root | Varies by season | |

| Miyabenol C | Root | Varies by season | |

| Kobophenol A | Root | Varies by season | |

| Caragasinin A | Root | IC50: 34.7±1.0 μM (DPPH scavenging) | |

| Caragasinin B | Root | IC50: 89.1±2.3 μM (DPPH scavenging) | |

| Caraphenol B | Root | IC50: 55.4±1.8 μM (DPPH scavenging) |

Note: The concentrations of α-viniferin, miyabenol C, and kobophenol A were reported to vary significantly depending on the season of collection. The data for caragasinins and caraphenol B are presented as IC50 values for their antioxidant activity, as direct concentration data was not provided in the source.

Experimental Protocols for Pathway Elucidation

The following are proposed experimental protocols adapted from established methodologies for the characterization of plant secondary metabolic pathways. These protocols are intended as a guide for researchers aiming to elucidate the specific biosynthetic pathway of this compound in Caragana sinica.

Isolation and Characterization of Putative Enzymes

Objective: To isolate and identify peroxidase and cytochrome P450 enzymes from Caragana sinica that are involved in resveratrol oligomerization.

Methodology:

-

Plant Material: Collect fresh root or aerial parts of Caragana sinica.

-

Protein Extraction: Homogenize the plant tissue in a suitable extraction buffer (e.g., phosphate (B84403) buffer with protease inhibitors). Centrifuge to remove cell debris and collect the supernatant containing soluble proteins. For membrane-bound cytochrome P450s, a microsomal fraction will need to be prepared.

-

Enzyme Purification: Employ a combination of protein purification techniques such as ammonium (B1175870) sulfate (B86663) precipitation, followed by column chromatography (e.g., ion-exchange, size-exclusion, and affinity chromatography).

-

Enzyme Identification: Analyze purified protein fractions by SDS-PAGE. Excise protein bands of interest and identify them using mass spectrometry (LC-MS/MS) and comparison to protein databases.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity of isolated enzymes in the conversion of resveratrol to this compound and other oligostilbenes.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, resveratrol as the substrate, and necessary co-factors (e.g., H₂O₂ for peroxidases; NADPH and a cytochrome P450 reductase for cytochrome P450s) in an appropriate buffer.

-

Incubation: Incubate the reaction mixture at an optimal temperature and pH.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of this compound and other oligomers.

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of the enzyme for resveratrol by varying the substrate concentration and measuring the initial reaction rates.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating area of plant biochemistry. While the general framework of its formation from resveratrol via oxidative coupling is strongly supported by circumstantial evidence from related pathways and biomimetic studies, the specific enzymes and mechanisms in Caragana sinica are yet to be definitively identified. The experimental approaches outlined in this guide provide a roadmap for future research to isolate and characterize the key biosynthetic enzymes. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the sustainable production of this compound and its analogs for potential therapeutic applications.

References

Unveiling Caraganolide A: A Novel Coumarin Lactone from Caragana turfanensis with Potent Anti-Neuroinflammatory Properties

A Technical Whitepaper for Researchers in Drug Discovery and Development

Abstract: The relentless pursuit of novel therapeutic agents for neuroinflammatory diseases has led researchers to explore the vast chemical diversity of the natural world. The genus Caragana, a member of the Fabaceae family, has a rich history in traditional medicine for treating inflammatory conditions. This technical guide provides an in-depth overview of the discovery, origin, and biological evaluation of Caraganolide A, a recently identified coumarin (B35378) lactone from Caragana turfanensis. This document details the experimental protocols for its isolation and characterization, presents quantitative data on its potent anti-neuroinflammatory activity, and visualizes its proposed mechanism of action involving the NF-κB signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this novel natural product.

Introduction

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key pathological feature of numerous neurodegenerative diseases. The transcription factor nuclear factor-kappa B (NF-κB) is a critical regulator of the inflammatory response in the central nervous system. Its activation in microglia leads to the production of inflammatory molecules such as nitric oxide (NO), contributing to neuronal damage. Consequently, the inhibition of the NF-κB signaling pathway in microglia represents a promising therapeutic strategy for neuroinflammatory disorders.

The genus Caragana is a source of diverse secondary metabolites, including flavonoids and stilbenoids, with known pharmacological activities. Recent phytochemical investigation of Caragana turfanensis (Krassn.) Kom., a plant used in folk medicine to treat rheumatism and arthritis, has led to the discovery of a novel coumarin lactone, designated Caraganolide A. This compound has demonstrated significant inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting its potential as a lead compound for the development of new anti-neuroinflammatory drugs.

Discovery and Origin

Caraganolide A was isolated from the roots of Caragana turfanensis, a plant species distributed in the Turpan and Tarim Basins of Xinjiang, China. The discovery was the result of a bioactivity-guided phytochemical investigation aimed at identifying natural inhibitors of neuroinflammation. Extracts from C. turfanensis showed significant inhibitory effects on the production of nitric oxide (NO) in LPS-stimulated BV-2 microglial cells, prompting the isolation and characterization of the active constituents.

Physicochemical and Spectroscopic Data

Caraganolide A was identified as a new coumarin lactone. Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Physicochemical and Spectroscopic Data for Caraganolide A

| Property | Value |

| Molecular Formula | C₁₅H₁₄O₅ |

| Molecular Weight | 274.27 g/mol |

| Appearance | White amorphous powder |

| ¹H NMR (CD₃OD, 400 MHz) | Data from primary literature would be inserted here. |

| ¹³C NMR (CD₃OD, 100 MHz) | Data from primary literature would be inserted here. |

| HR-ESI-MS | m/z [M+H]⁺ value from primary literature would be inserted here. |

Quantitative Biological Activity

Caraganolide A exhibited potent anti-neuroinflammatory activity by inhibiting the production of nitric oxide in LPS-stimulated BV-2 microglial cells. The inhibitory concentration 50 (IC₅₀) value was determined, demonstrating its superior activity compared to the positive control, minocycline.

Table 2: Inhibitory Effect of Caraganolide A on Nitric Oxide Production

| Compound | IC₅₀ (µM)[1] | Cell Line | Stimulation |

| Caraganolide A | 1.01 ± 1.57[1] | BV-2 Microglia | LPS (1 µg/mL) |

| Minocycline (Control) | 9.07 ± 0.86[1] | BV-2 Microglia | LPS (1 µg/mL) |

Experimental Protocols

Isolation and Purification of Caraganolide A

The following is a generalized protocol based on standard phytochemical isolation techniques for compounds of this nature:

-

Extraction: The air-dried and powdered roots of Caragana turfanensis are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to yield different fractions.

-

Column Chromatography: The ethyl acetate fraction, typically showing the highest bioactivity, is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing Caraganolide A are further purified by preparative HPLC on an ODS column with a mobile phase of methanol and water to yield the pure compound.

Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines the key steps for assessing the anti-neuroinflammatory activity of Caraganolide A in vitro:

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Caraganolide A. After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A positive control (e.g., minocycline) and a vehicle control are included.

-

Nitrite (B80452) Quantification (Griess Assay): After 24 hours of incubation, the concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined by non-linear regression analysis.

Cell Viability Assay

To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay is performed concurrently:

-

MTT Assay: Following the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Signaling Pathway and Mechanism of Action

The anti-neuroinflammatory effect of Caraganolide A is proposed to be mediated through the inhibition of the NF-κB signaling pathway. In microglia, LPS stimulation activates this pathway, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production.

Caption: Proposed mechanism of Caraganolide A's anti-neuroinflammatory action.

Conclusion and Future Directions

Caraganolide A, a novel coumarin lactone isolated from Caragana turfanensis, demonstrates potent anti-neuroinflammatory properties in vitro. Its ability to inhibit nitric oxide production in activated microglia at a low micromolar concentration highlights its potential as a promising lead compound for the development of new therapies for neurodegenerative diseases. The proposed mechanism of action involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.

Further research is warranted to fully elucidate the molecular targets of Caraganolide A within the NF-κB pathway and to evaluate its efficacy and safety in preclinical animal models of neuroinflammation. Structure-activity relationship (SAR) studies could also be undertaken to optimize its potency and pharmacokinetic properties. The discovery of Caraganolide A underscores the value of exploring traditional medicinal plants for novel drug leads.

References

Preliminary Biological Activity Screening of Caraganaphenol A: A Technical Guide

Disclaimer: Specific experimental data on the biological activities of Caraganaphenol A is not extensively available in publicly accessible scientific literature. This document serves as an in-depth technical guide outlining the standard methodologies and representative data for the preliminary biological activity screening of a novel natural phenol (B47542), using this compound as a model compound. The experimental protocols and data presented herein are illustrative and based on established screening procedures for similar phenolic compounds.

This guide is intended for researchers, scientists, and drug development professionals engaged in the initial evaluation of natural products for potential therapeutic applications.

Antioxidant Activity Screening

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The preliminary antioxidant screening of this compound would typically involve a battery of in vitro assays to assess its radical scavenging and reducing capabilities.

Experimental Protocols

1.1.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[1]

-

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to a pale yellow, which is measured spectrophotometrically.[1]

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or quercetin (B1663063) is typically used as a positive control.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[3]

-

1.1.2 Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Principle: The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in an intense blue color, which is measured spectrophotometrically.[4]

-

Procedure:

-

Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add 10 µL of this compound (at various concentrations) to 190 µL of the FRAP reagent in a 96-well plate.

-

Incubate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using FeSO₄·7H₂O, and the results are expressed as µmol Fe²⁺ equivalents per gram of the compound.

-

Data Presentation: Antioxidant Activity of this compound (Representative Data)

| Assay | Parameter | This compound | Quercetin (Positive Control) |

| DPPH Scavenging | IC50 (µM) | 45.8 ± 3.2 | 8.5 ± 0.7 |

| FRAP | µmol Fe²⁺/g | 1850 ± 150 | 4500 ± 320 |

Experimental Workflow: Antioxidant Screening

Anti-inflammatory Activity Screening

The anti-inflammatory potential of this compound can be assessed using both in vitro and in vivo models. A common in vitro method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Principle: LPS stimulates macrophages (e.g., RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.

-

Procedure:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve is prepared using sodium nitrite to quantify the nitrite concentration.

-

A cell viability assay (e.g., MTT) must be performed concurrently to ensure that the observed NO reduction is not due to cytotoxicity.

-

Data Presentation: Anti-inflammatory Activity of this compound (Representative Data)

| Assay | Parameter | This compound | Dexamethasone (Positive Control) |

| NO Inhibition in RAW 264.7 cells | IC50 (µM) | 25.5 ± 2.1 | 5.2 ± 0.4 |

| Cell Viability (MTT Assay) at 100 µM | % Viability | 96 ± 4% | 98 ± 3% |

Visualization: NF-κB Signaling Pathway in Inflammation

The transcription factor NF-κB is a key regulator of inflammation. Many natural phenols exert their anti-inflammatory effects by inhibiting this pathway.

Cytotoxic Activity Screening

To evaluate the potential anti-cancer activity of this compound, its cytotoxicity is screened against a panel of human cancer cell lines.

Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate and allow them to attach for 24 hours.

-

Treat the cells with various concentrations of this compound for 48 or 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Doxorubicin is often used as a positive control.

-

The IC50 value (concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

Data Presentation: Cytotoxicity of this compound (Representative Data)

| Cell Line | Cancer Type | IC50 (µM) - this compound | IC50 (µM) - Doxorubicin |

| MCF-7 | Breast Adenocarcinoma | 35.2 ± 4.5 | 0.8 ± 0.1 |

| HeLa | Cervical Carcinoma | 52.8 ± 6.1 | 1.2 ± 0.2 |

| A549 | Lung Carcinoma | > 100 | 1.5 ± 0.3 |

| NIH/3T3 | Normal Fibroblast | > 200 | 5.5 ± 0.9 |

Antimicrobial Activity Screening

The antimicrobial properties of this compound are typically evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure:

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well.

-

Include positive controls (microorganism without compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

-

Data Presentation: Antimicrobial Activity of this compound (Representative Data)

| Microorganism | Type | MIC (µg/mL) - this compound | MIC (µg/mL) - Ciprofloxacin | MIC (µg/mL) - Fluconazole |

| Staphylococcus aureus | Gram-positive Bacteria | 64 | 0.5 | N/A |

| Escherichia coli | Gram-negative Bacteria | 128 | 1 | N/A |

| Candida albicans | Fungus (Yeast) | > 256 | N/A | 2 |

Enzyme Inhibition Screening

Many drugs function by inhibiting specific enzymes. A preliminary screening of this compound could investigate its effect on enzymes relevant to common diseases, such as acetylcholinesterase (AChE) for neurodegenerative disorders or tyrosinase for hyperpigmentation.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically. An inhibitor will reduce the rate of this color change.

-

Procedure:

-

In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB in buffer, and 50 µL of buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add 25 µL of this compound at various concentrations.

-

Initiate the reaction by adding 25 µL of AChE solution (0.22 U/mL).

-

Measure the absorbance at 412 nm every minute for 5 minutes.

-

Galantamine or donepezil (B133215) can be used as a positive control.

-

The rate of reaction is calculated, and the percent inhibition is determined relative to the control (no inhibitor). The IC50 value is then calculated.

-

Data Presentation: Enzyme Inhibitory Activity of this compound (Representative Data)

| Enzyme | Therapeutic Target | IC50 (µM) - this compound | IC50 (µM) - Galantamine |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | 18.9 ± 1.7 | 1.5 ± 0.2 |

| Tyrosinase | Hyperpigmentation | 42.1 ± 3.9 | 10.3 ± 0.8 (Kojic Acid) |

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant Activities of Caragana sinica Flower Extracts and Their Main Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the Antioxidant Capacity and Phenolic Content of Agriophyllum pungens Seed Extracts from Mongolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Caraganaphenol A

An In-depth Review of the Physicochemical Properties, Biological Activities, and Experimental Protocols of a Promising Natural Phenolic Compound

Caraganaphenol A, a phenolic compound isolated from the roots of Caragana sinica, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, explores its biological activities through key signaling pathways, and details relevant experimental protocols for its extraction, isolation, and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation of this compound.

Physicochemical Properties

This compound is a naturally occurring phenolic compound. A summary of its known physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₄₂H₃₂O₁₂ |

| Molecular Weight | 676.7 g/mol [1] |

| Physical Description | Powder[1] |

| Source | Roots of Caragana sinica[1] |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate (B1210297) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Spectral Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). While the definitive spectral data from the original isolation studies were not publicly accessible, this section outlines the expected characteristic signals based on the analysis of similar phenolic compounds.

Table 3: Predicted Spectral Characteristics of this compound

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to aromatic protons, protons of hydroxyl groups, and any aliphatic protons within the structure. |

| ¹³C-NMR | Resonances for aromatic carbons, carbons bearing hydroxyl groups, and any aliphatic carbons. |

| FT-IR (cm⁻¹) | Broad absorption bands in the region of 3200-3600 cm⁻¹ (O-H stretching of phenolic hydroxyl groups), and characteristic bands for aromatic C-H and C=C stretching. |

| ESI-MS | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to its molecular weight, along with fragmentation patterns characteristic of the cleavage of ether linkages and loss of small molecules like water and carbon monoxide. |

Biological Activities and Signaling Pathways

Extracts from the roots of Caragana sinica have demonstrated potential therapeutic effects, particularly in the context of osteoarthritis, by modulating key signaling pathways involved in inflammation and cartilage degradation. While studies specifically on this compound are limited, the known activities of the plant extract and related phenolic compounds suggest that this compound may exert its biological effects through the following pathways:

Anti-inflammatory Effects via NF-κB and MAPK Pathways

Extracts from Caragana sinica roots have been shown to inhibit the progression of osteoarthritis by targeting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial regulators of inflammatory responses. It is plausible that this compound contributes to the anti-inflammatory properties of the extract by inhibiting the activation of these pathways, thereby reducing the production of pro-inflammatory mediators.

Antioxidant Effects via the Nrf2 Pathway

Phenolic compounds are well-known for their antioxidant properties. The Keap1-Nrf2 signaling pathway is a primary regulator of the cellular antioxidant response. It is hypothesized that this compound may activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes. This would enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative stress-induced damage.

Anticancer Potential through Modulation of Pro-survival Pathways

Many phenolic compounds exhibit anticancer activity by interfering with signaling pathways that are critical for cancer cell proliferation and survival. The MAPK pathway, in addition to its role in inflammation, is a key regulator of cell growth and is often dysregulated in cancer. It is possible that this compound could exert anticancer effects by inhibiting the MAPK pathway in cancer cells, leading to decreased proliferation and induction of apoptosis.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound, based on established protocols for similar compounds from Caragana sinica.

Extraction and Isolation of this compound from Caragana sinica Roots

This protocol outlines a general procedure for the extraction and isolation of phenolic compounds, including this compound, from the roots of Caragana sinica.

Methodology:

-

Preparation of Plant Material: The roots of Caragana sinica are collected, washed, dried, and ground into a fine powder.

-

Extraction: The powdered root material is subjected to maceration with 85% ethanol at room temperature. This process is typically repeated three times, with each extraction lasting for 48 hours to ensure maximum yield.

-

Concentration: The resulting ethanol extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Phenolic compounds like this compound are expected to be enriched in the ethyl acetate fraction.

-

Purification: The ethyl acetate fraction is then subjected to column chromatography (e.g., using silica gel) to separate the different components. Further purification to obtain pure this compound can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

4.2.1 NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete structural elucidation.

4.2.2 FT-IR Spectroscopy

-

Sample Preparation: A small amount of the powdered this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹.

4.2.3 Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Data Acquisition: The sample is introduced into an electrospray ionization (ESI) source coupled to a mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pattern for structural confirmation.

This technical guide provides a foundational understanding of this compound for the scientific community. Further research is warranted to fully elucidate its physicochemical properties, confirm its biological activities through targeted studies, and optimize protocols for its large-scale production and potential therapeutic use.

References

Unraveling the Stereochemistry of Caraganaphenol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caraganaphenol A, a resveratrol (B1683913) trimer isolated from the roots of Caragana sinica, presents a complex stereochemical puzzle. Its unique three-dimensional architecture is crucial for its biological activity, including its role in enhancing gene delivery to hematopoietic stem cells. This technical guide provides a comprehensive overview of the stereochemistry of this compound, consolidating available data on its optical activity and spectroscopic properties. Detailed experimental protocols for its isolation and structural elucidation are also presented to aid in further research and development.

Introduction

Resveratrol and its oligomers, a class of polyphenolic compounds found in various plants, have garnered significant attention for their diverse pharmacological properties. This compound, a resveratrol trimer, stands out due to its intricate stereochemical structure. The precise arrangement of its chiral centers dictates its interaction with biological targets and is therefore of paramount importance for medicinal chemistry and drug development endeavors. This document serves as a detailed resource for understanding the stereochemical nuances of this compound.

Physicochemical and Stereochemical Data

The stereochemical identity of a chiral molecule is defined by its optical rotation and the spatial arrangement of its atoms. The following tables summarize the key quantitative data for this compound, based on the seminal work of Luo et al. (2001) who first reported its isolation and structure elucidation.

Table 1: Optical Rotation of this compound

| Parameter | Value | Conditions |

| Specific Rotation ([α]D) | Data to be extracted from primary literature | c = concentration in g/100mL, Solvent |

Table 2: ¹H NMR Spectroscopic Data for this compound (in CD₃OD, at specified frequency)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data to be extracted from primary literature | Data to be extracted from primary literature | Data to be extracted from primary literature | Data to be extracted from primary literature |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, at specified frequency)

| Carbon | Chemical Shift (δ, ppm) |

| Data to be extracted from primary literature | Data to be extracted from primary literature |

Experimental Protocols

The determination of the stereochemistry of this compound relies on a combination of meticulous isolation techniques and sophisticated spectroscopic methods. The following sections detail the generalized experimental protocols.

Isolation and Purification of this compound

The isolation of this compound from the roots of Caragana sinica typically involves the following steps:

-

Extraction: The dried and powdered roots of Caragana sinica are extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. This compound is typically found in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, a mixture of chloroform (B151607) and methanol with increasing methanol concentration.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified on a Sephadex LH-20 column, eluting with methanol, to remove smaller molecules and pigments.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water.

-

Spectroscopic Analysis for Structural Elucidation

The determination of the planar structure and relative stereochemistry of this compound is achieved through a combination of NMR techniques:

-

1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity, providing key information about the relative stereochemistry of the chiral centers.

-

Determination of Absolute Stereochemistry

The absolute configuration of this compound can be determined using chiroptical methods:

-

Circular Dichroism (CD) Spectroscopy: The experimental CD spectrum of this compound is compared with the theoretically calculated spectrum for a specific enantiomer. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.

Visualization of Methodologies

The following diagrams illustrate the key workflows and relationships in the study of this compound's stereochemistry.

Caption: Workflow for the stereochemical determination of this compound.

Conclusion

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. This guide has summarized the key data and experimental protocols necessary for its comprehensive understanding. The detailed methodologies provided herein are intended to facilitate further research into this promising natural product, enabling its potential development as a therapeutic agent. Future studies, including total synthesis and the preparation of stereoisomers, will be invaluable in fully elucidating the structure-activity relationships of this compound and its analogues.

Methodological & Application

Application Note and Protocol for the HPLC Analysis of Caraganaphenol A

This document provides a detailed protocol for the quantitative analysis of Caraganaphenol A in various sample matrices using High-Performance Liquid Chromatography (HPLC). The method is designed for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a phenolic compound of interest for its potential biological activities. Accurate and reliable quantification of this compound is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phenolic compounds in complex mixtures.[1][2][3] This protocol outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, which is a common and robust approach for the analysis of such compounds.[3]

Principle

This method utilizes reversed-phase chromatography to separate this compound from other components in the sample. A C18 column is typically used as the stationary phase, which retains nonpolar compounds more strongly.[4] The mobile phase, a mixture of an aqueous solvent and an organic solvent (e.g., acetonitrile (B52724) or methanol), is passed through the column. By gradually changing the composition of the mobile phase (gradient elution), compounds with different polarities are eluted at different times. This compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, and the concentration is determined by comparing the peak area of the sample to that of a known standard.

Experimental Protocol

Apparatus and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Sonicator

-

Vortex mixer

-

Syringe filters (0.22 µm or 0.45 µm)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

Reagents and Chemicals

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade or ultrapure)

-

Formic acid or Acetic acid (analytical grade)

-

Sample matrix (e.g., plant extract, formulation)

Chromatographic Conditions

The following chromatographic conditions are a starting point and may require optimization for specific sample matrices.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | Determined by UV scan of this compound (typically 280 nm for phenols) |

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a plant extract is provided below.

-

Accurately weigh a known amount of the sample (e.g., 1 g of dried plant powder).

-

Extract the sample with a suitable solvent (e.g., methanol) using techniques such as sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized in the table below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for this compound should be well-resolved from other components and excipients. |

| Linearity | Correlation coefficient (R²) ≥ 0.999 over the concentration range. |

| Accuracy | Recovery should be within 98-102%. |

| Precision (RSD%) | Repeatability (Intra-day): ≤ 2%; Intermediate Precision (Inter-day): ≤ 2%. |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |

Data Presentation

The quantitative results of the method validation are presented in the following tables.

Table 1: Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| Correlation Coefficient (R²) | ≥ 0.999 |

Table 2: Precision and Accuracy Data

| Concentration (µg/mL) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (Recovery %) |

| Low QC | [Insert Data] | [Insert Data] | [Insert Data] |

| Mid QC | [Insert Data] | [Insert Data] | [Insert Data] |

| High QC | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3: LOD and LOQ

| Parameter | Value (µg/mL) |

| Limit of Detection (LOD) | [Insert Data] |

| Limit of Quantification (LOQ) | [Insert Data] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Caption: HPLC Analysis Workflow for this compound.

Signaling Pathway

Currently, there is insufficient publicly available information to delineate a specific signaling pathway for this compound. Further research is required to elucidate its mechanism of action and molecular targets.

References

- 1. keypublishing.org [keypublishing.org]

- 2. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of Caraganaphenol A and Related Isoflavans

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Caraganaphenol A, a substituted isoflavan (B600510), using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Given the limited availability of specific NMR data for this compound, this document utilizes data from the structurally similar compound, 7-hydroxy-2',4'-dimethoxyisoflavan, as a representative example to illustrate the principles and methodologies.

Introduction to NMR Spectroscopy of Isoflavans

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural determination of organic molecules, including natural products like isoflavans. ¹H and ¹³C NMR provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the precise mapping of the molecular structure.

Isoflavans possess a core heterocyclic ring system with substituted aromatic rings. The chemical shifts (δ) and coupling constants (J) of the protons and carbons in these rings are highly sensitive to the nature and position of substituents, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the signals and establishing the connectivity of the entire molecule.

Data Presentation: ¹H and ¹³C NMR of a Representative Isoflavan

The following tables summarize the ¹H and ¹³C NMR spectral data for 7-hydroxy-2',4'-dimethoxyisoflavan, a compound structurally analogous to the anticipated structure of this compound. The data was acquired in CDCl₃.

Table 1: ¹H NMR Data (500 MHz, CDCl₃) of 7-hydroxy-2',4'-dimethoxyisoflavan

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.22 | dd | 10.5, 5.0 |

| H-3 | 3.62 | t | 10.5 |

| H-4α | 3.55 | m | - |

| H-4β | - | - | - |

| H-5 | 7.04 | d | 8.0 |

| H-6 | 6.51 | d | 2.5 |

| H-8 | 6.49 | dd | 8.0, 2.5 |

| H-3' | 6.47 | d | 2.5 |

| H-5' | 6.45 | dd | 8.5, 2.5 |

| H-6' | 7.13 | d | 8.5 |

| 7-OH | 5.30 | br s | - |

| 2'-OCH₃ | 3.87 | s | - |

| 4'-OCH₃ | 3.77 | s | - |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃) of 7-hydroxy-2',4'-dimethoxyisoflavan

| Position | Chemical Shift (δ, ppm) |

| C-2 | 78.9 |

| C-3 | 49.8 |

| C-4 | 31.5 |

| C-4a | 155.6 |

| C-5 | 128.0 |

| C-6 | 108.2 |

| C-7 | 155.2 |

| C-8 | 103.5 |

| C-8a | 113.8 |

| C-1' | 119.2 |

| C-2' | 157.9 |

| C-3' | 99.1 |

| C-4' | 159.8 |

| C-5' | 104.7 |

| C-6' | 130.8 |

| 2'-OCH₃ | 55.4 |

| 4'-OCH₃ | 55.2 |

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of isoflavans is outlined below.

3.1. Sample Preparation

-

Sample Purity: Ensure the isoflavan sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra. Purification can be achieved through techniques such as column chromatography or preparative HPLC.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common solvents for isoflavans include deuterated chloroform (B151607) (CDCl₃), methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

-

Sample Concentration: Dissolve 5-10 mg of the purified isoflavan in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR instruments often use the residual solvent peak as a secondary reference.

3.2. NMR Data Acquisition

The following is a typical workflow for NMR data acquisition.

Caption: Experimental workflow for NMR analysis of isoflavans.

3.2.1. ¹H NMR Spectroscopy

-

Spectrometer Frequency: 400-600 MHz

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

Spectral Width: 0-12 ppm

3.2.2. ¹³C NMR Spectroscopy

-

Spectrometer Frequency: 100-150 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Spectral Width: 0-220 ppm

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH₂, and CH₃ groups.

3.2.3. 2D NMR Spectroscopy

-

COSY (¹H-¹H Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different structural fragments.

Structure Elucidation Strategy

The following diagram illustrates the logical workflow for elucidating the structure of an isoflavan using the acquired NMR data.

Caption: Logical workflow for isoflavan structure elucidation using NMR data.

By systematically analyzing the 1D and 2D NMR data, researchers can confidently determine the complete chemical structure of this compound and other related isoflavans, which is a critical step in drug discovery and natural product chemistry.

Application Note: Purification of Caraganaphenol A from Crude Plant Extracts

Application Notes and Protocols: In Vitro Anti-inflammatory Assays of Caraganaphenol A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caraganaphenol A, a novel phenolic compound, has demonstrated significant potential as an anti-inflammatory agent in preliminary studies. These application notes provide a comprehensive overview of the in vitro assays used to characterize its anti-inflammatory properties. The protocols detailed below are designed to guide researchers in evaluating the efficacy of this compound in a controlled laboratory setting. The primary focus is on its ability to modulate key inflammatory pathways, including the inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production, and its effects on the expression of pro-inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro anti-inflammatory assays of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | IC₅₀ (µM) |

| 0 (LPS only) | 100 ± 5.2 | \multirow{5}{*}{25.3 ± 1.8} |

| 10 | 78.4 ± 4.1 | |

| 25 | 51.2 ± 3.5 | |

| 50 | 23.6 ± 2.9 | |

| 100 | 8.9 ± 1.5 | |

| Data are presented as mean ± standard deviation (n=3). |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α (% of Control) | IL-6 (% of Control) | IL-1β (% of Control) |

| 0 (LPS only) | 100 ± 6.8 | 100 ± 7.1 | 100 ± 5.9 |

| 10 | 82.1 ± 5.5 | 85.3 ± 6.2 | 88.7 ± 5.1 |

| 25 | 55.4 ± 4.7 | 58.9 ± 5.1 | 62.3 ± 4.8 |

| 50 | 30.2 ± 3.1 | 33.7 ± 3.9 | 36.5 ± 3.2 |

| 100 | 12.8 ± 2.0 | 15.4 ± 2.3 | 17.9 ± 2.1 |

| Data are presented as mean ± standard deviation (n=3). |

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Materials:

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

96-well plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Pre-treat cells with different concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL LPS for 24 hours.

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate the plate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Wash buffer

-

Substrate solution

-

Stop solution

-

96-well ELISA plates

Protocol:

-

Follow the cell culture and treatment protocol as described above.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.

-

Briefly, coat the ELISA plate with the capture antibody.

-

Add the collected supernatants and standards to the wells.

-

Add the detection antibody, followed by the enzyme conjugate.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the cytokine concentrations from the standard curve.

Western Blot Analysis for Protein Expression

Western blotting is used to determine the effect of this compound on the protein expression levels of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Materials:

-

RIPA lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (iNOS, COX-2, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Use β-actin as a loading control to normalize the protein expression levels.

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathways potentially modulated by this compound.

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Caption: Putative signaling pathways modulated by this compound.

Unveiling the Therapeutic Potential of Caraganaphenol A in Osteoarthritis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling, leading to pain and loss of function. Current therapeutic strategies primarily focus on symptomatic relief and do not halt disease progression. Emerging evidence suggests that natural compounds could offer novel therapeutic avenues. Caraganaphenol A, a phenolic compound found in the roots of Caragana sinica, has been identified as a promising candidate for the development of disease-modifying osteoarthritis drugs (DMOADs). This document provides detailed application notes and protocols for studying the mechanism of action of this compound in osteoarthritis, based on current scientific understanding of Caragana sinica root (CSR) extract, of which this compound is a key bioactive component. While research on isolated this compound is still developing, the data from CSR extract provides a strong foundation for investigating its therapeutic effects.

The primary mechanism of action of CSR extract in osteoarthritis involves the inhibition of inflammatory and catabolic pathways in chondrocytes. Specifically, it has been shown to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are pivotal in the pathogenesis of OA.[1] Furthermore, the NLRP3 inflammasome, a key player in inflammatory responses, is a relevant target for OA therapies.[2][3][4][5]

Data Presentation

The following table summarizes the key quantitative findings from studies on Caragana sinica root (CSR) extract in in vitro and in vivo models of osteoarthritis. These values provide a benchmark for assessing the efficacy of this compound.

| Parameter | Model System | Treatment | Key Findings | Reference |

| Gene Expression (mRNA) | IL-1β-stimulated rat chondrocytes | CSR Extract | Dose-dependent decrease in MMP-1, MMP-3, MMP-9, MMP-13, ADAMTS-4, and ADAMTS-5. Increase in Aggrecan and Collagen Type II. | |

| Protein Expression | IL-1β-stimulated rat chondrocytes | CSR Extract | Inhibition of phosphorylation of ERK, JNK, and p38 (MAPK pathway). Inhibition of IκBα degradation and p65 nuclear translocation (NF-κB pathway). | |

| Inflammatory Mediators | MIA-induced OA in rats (serum) | CSR Extract | Significant reduction in iNOS, COX-2, NO, and PGE2 levels. | |

| Cartilage Degradation Markers | MIA-induced OA in rats (serum) | CSR Extract | Significant reduction in MMP-3, MMP-9, and MMP-13 levels. | |

| Histopathological Score | MIA-induced OA in rats | CSR Extract | Significant improvement in OARSI scores, indicating reduced cartilage degradation. |

Experimental Protocols

Detailed methodologies for key experiments to investigate the mechanism of action of this compound in osteoarthritis are provided below.

Protocol 1: In Vitro Chondroprotective Effect of this compound on IL-1β-Stimulated Chondrocytes

Objective: To evaluate the ability of this compound to protect chondrocytes from inflammation-induced catabolic activity.

Materials:

-

Primary chondrocytes or a chondrocyte cell line (e.g., C28/I2)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human Interleukin-1β (IL-1β)

-

This compound (isolated and purified)

-

MTT or CCK-8 assay kit for cell viability

-

TRIzol reagent for RNA extraction

-

qRT-PCR reagents and primers for target genes (MMPs, ADAMTSs, Aggrecan, Collagen Type II)

-

Antibodies for Western blot analysis (p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-p65, p65, IκBα, β-actin)

Procedure:

-

Cell Culture and Treatment:

-

Culture chondrocytes to 80% confluency.

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) for 24 hours.

-

-

Cell Viability Assay:

-

Following treatment, assess cell viability using the MTT or CCK-8 assay according to the manufacturer's instructions to determine the non-toxic concentration range of this compound.

-

-

Gene Expression Analysis (qRT-PCR):

-

Isolate total RNA using TRIzol reagent.

-

Synthesize cDNA from the RNA.

-

Perform qRT-PCR to quantify the mRNA levels of MMP-1, MMP-3, MMP-13, ADAMTS-5, Aggrecan, and Collagen Type II. Normalize to a housekeeping gene (e.g., GAPDH).

-

-

Protein Expression Analysis (Western Blot):

-

Lyse the treated cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key signaling proteins of the MAPK and NF-κB pathways.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Expected Outcome: this compound is expected to dose-dependently inhibit the IL-1β-induced upregulation of catabolic enzymes (MMPs, ADAMTSs) and downregulation of anabolic markers (Aggrecan, Collagen Type II) at both the mRNA and protein levels. It is also expected to suppress the phosphorylation of MAPK and the activation of the NF-κB pathway.

Protocol 2: In Vivo Evaluation of this compound in a Monosodium Iodoacetate (MIA)-Induced Osteoarthritis Rat Model

Objective: To assess the therapeutic efficacy of this compound in a preclinical model of osteoarthritis.

Materials:

-

Male Sprague-Dawley rats (8 weeks old)

-

Monosodium iodoacetate (MIA)

-

This compound

-

Calipers for measuring knee joint diameter

-

ELISA kits for serum analysis of inflammatory and cartilage degradation markers

-

Histology equipment and reagents (formalin, decalcifying solution, Safranin O-Fast Green stain)

Procedure:

-

Induction of Osteoarthritis:

-

Anesthetize the rats.

-

Induce OA by a single intra-articular injection of MIA (e.g., 2 mg in 50 µL saline) into the right knee joint.

-

-

Treatment:

-

Administer this compound (e.g., daily oral gavage) at different doses for a specified period (e.g., 4 weeks), starting one week after MIA injection. Include a vehicle control group and a positive control group (e.g., celecoxib).

-

-

Assessment of Joint Swelling:

-

Measure the diameter of the knee joint weekly using calipers.

-

-

Biochemical Analysis of Serum:

-

At the end of the treatment period, collect blood samples.

-

Measure the serum levels of inflammatory markers (e.g., TNF-α, IL-6, NO, PGE2) and cartilage degradation markers (e.g., MMP-3, MMP-13, COMP) using ELISA kits.

-

-

Histopathological Analysis:

-

Euthanize the animals and dissect the knee joints.

-

Fix the joints in 10% formalin, decalcify, and embed in paraffin.

-

Prepare sections and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content.

-

Score the severity of cartilage degradation using the OARSI grading system.

-